molecular formula C8H16O3 B022006 3-Hydroxyvalproic acid CAS No. 58888-84-9

3-Hydroxyvalproic acid

Cat. No. B022006
CAS RN: 58888-84-9
M. Wt: 160.21 g/mol
InChI Key: LLPFTSMZBSRZDV-UHFFFAOYSA-N
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Description

3-Hydroxyvalproic acid is a compound that shares structural similarities with 3-Hydroxypropionic acid (3-HP), which is a valuable platform chemical with a wide range of applications, including the production of polymers and other valuable chemicals. Although specific information on 3-Hydroxyvalproic acid is not directly available, insights can be drawn from research on 3-Hydroxypropionic acid due to their chemical similarity. 3-Hydroxypropionic acid can be produced biologically from glucose or glycerol, indicating potential synthetic pathways that could be relevant for 3-Hydroxyvalproic acid as well (Kumar, Ashok, & Park, 2013).

Synthesis Analysis

The synthesis of 3-Hydroxypropionic acid has been explored through various biological and chemical routes. Biological production from renewable resources, such as glucose and glycerol, has been a significant focus due to its eco-friendly nature. For example, engineered Corynebacterium glutamicum and Escherichia coli strains have been used to produce 3-HP from glucose and glycerol, respectively, demonstrating the feasibility of biotechnological synthesis methods for compounds structurally similar to 3-Hydroxyvalproic acid (Chen et al., 2017; Kwak, Park, & Seo, 2013).

Molecular Structure Analysis

The molecular structure of 3-Hydroxyvalproic acid, similar to that of 3-Hydroxypropionic acid, consists of a hydroxyl group attached to a carbon chain, affecting its chemical reactivity and properties. The structural insights into the production of 3-HP by aldehyde dehydrogenase from Azospirillum brasilense reveal how specific enzyme-substrate interactions facilitate the conversion of 3-hydroxypropionaldehyde to 3-HP, highlighting the importance of molecular structure in enzymatic synthesis processes (Son, Park, Yoo, Jung, & Kim, 2017).

Chemical Reactions and Properties

3-Hydroxypropionic acid undergoes various chemical reactions, including oxidation and polymerization, due to its functional hydroxyl and carboxyl groups. These reactions are critical for its utility as a platform chemical. Similarly, 3-Hydroxyvalproic acid's chemical properties would be influenced by its functional groups, affecting its reactivity and potential applications (Vidra & Németh, 2017).

Physical Properties Analysis

The physical properties of 3-Hydroxypropionic acid, such as solubility, boiling point, and melting point, are determined by its molecular structure. These properties are essential for its processing and application in various industrial processes. While specific data on 3-Hydroxyvalproic acid is not provided, the similarities in molecular structure suggest comparable physical properties, impacting its handling and usability in chemical synthesis (Vidra & Németh, 2017).

Chemical Properties Analysis

The chemical properties of 3-Hydroxyvalproic acid, akin to 3-Hydroxypropionic acid, would include its acidity, reactivity towards nucleophiles, and potential for esterification and other derivative formations. These properties enable its application in creating various chemical products and polymers, illustrating the importance of understanding these characteristics for industrial applications (Vidra & Németh, 2017).

Scientific Research Applications

3-Hydroxypropionic acid is a platform chemical with a wide range of applications . It’s used in the production of poly(3-hydroxypropionate), a biodegradable plastic . It’s also valuable for both basic research and practical application .

The microbial synthesis of 3-HP has attracted significant attention due to its green and sustainable properties . It’s produced mainly from glycerol and glucose, which are both renewable resources . Extensive work has been performed to identify appropriate biochemical pathways and the enzymes involved in them .

  • Acrylic Acid Production

    • Field: Industrial Chemistry
    • Application: 3-HP is of interest as a bio-derived precursor to acrylic acid . Acrylic acid and its derivatives are widely used in paints, paper, baby diapers, adhesives, textiles, specialty coatings, and superabsorbents .
    • Method: Acrylic acid can be obtained by dehydrating 3-HP .
    • Results: The production of acrylic acid from 3-HP provides a renewable and environmentally friendly alternative to petroleum-based acrylic acid production .
  • Biodegradable Polymer Production

    • Field: Polymer Science
    • Application: The polyester poly (3-hydroxypropionic acid) (P[3-HP]) is a biodegradable polymer .
    • Method: The method combines the high-molecular weight and control aspects of ring-opening polymerization with the commercial availability of the beta hydroxy acid, 3-HP .
    • Results: Since 3-HP can be derived from biological sources, the resulting material, poly (3-hydroxypropionic acid) or P (3-HP), is biorenewable .
  • Biochemical Research

    • Field: Biochemistry
    • Application: 3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathway .
    • Method: This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
    • Results: The use of 3-HP in biochemical research can contribute to the understanding of metabolic pathways and the development of new bioengineering strategies .
  • Industrial Chemical Production

    • Field: Industrial Biotechnology
    • Application: 3-HP is used as a precursor in industrial production of a number of chemicals .
    • Method: It can be produced from various renewable resources .
    • Results: The use of 3-HP in industrial chemical production contributes to the development of sustainable and green chemical industries .
  • CO2-Based Manufacturing of Chemicals

    • Field: Microbial Metabolic Engineering
    • Application: 3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathway . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
    • Method: The method involves the use of 3-HP in biochemical pathways that assimilate CO2 .
    • Results: The use of 3-HP in CO2-based manufacturing of chemicals can contribute to the development of sustainable and green chemical industries .
  • Building-Block Chemicals Production

    • Field: Bioproduction
    • Application: 3-HP is a valuable platform compound from which a panel of bulk chemicals can be derived .
    • Method: It involves the use of 3-HP in the production of various bulk chemicals .
    • Results: The use of 3-HP in the production of bulk chemicals contributes to the development of sustainable and green chemical industries .

Future Directions

The production of 3-Hydroxyvalproic acid and similar compounds is of interest due to their potential as economically important platform compounds. Bioproduction of these compounds has attracted more attention due to the utilization of renewable biomass . Future research may focus on improving the production of these compounds through metabolic engineering and synthetic biology .

properties

IUPAC Name

3-hydroxy-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFTSMZBSRZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974384
Record name 3-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyvalproic acid

CAS RN

58888-84-9
Record name 3-Hydroxyvalproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58888-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-valproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-VALPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW51396YVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxyvalproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
L Jianxun, DL Norwood, LF Mao, H Schulz - Biochemistry, 1991 - ACS Publications
… , like 3- hydroxy-2-propylpentanoic acid (3-hydroxyvalproic acid) and 2-propyl-2-pentenoic acid (2-… if they are the precursors of the urinary metabolites 3-hydroxyvalproic acid and 2-en- …
Number of citations: 98 pubs.acs.org
G Heinemeyer, H Nau, AG Hildebrandt… - Biochemical pharmacology, 1985 - Elsevier
… which was effective in stimulating the formation of 3hydroxyvalproic acid which might be formed by (w-2)-… The excretion of 3-hydroxyvalproic acid was completely suppressed by olive oil. …
Number of citations: 41 www.sciencedirect.com
KS Prickett, TA Baillie - Biochemical and Biophysical Research …, 1984 - Elsevier
… cytochrome P-450 catalyzes ω-2 hydroxylation of valproic acid, a reaction not detected previously with fatty acids in mammalian systems, and that the product, 3-hydroxyvalproic acid, …
Number of citations: 54 www.sciencedirect.com
NA Shnaider, DV Dmitrenko - Neurology, Neuropsychiatry …, 2016 - nnp.ima-press.net
Valproic acid (VA) is used in epileptology for the basic and additional control of simple and complex focal seizures, absences, generalized tonicclonic seizures, and myoclonus. …
Number of citations: 6 nnp.ima-press.net
GE Siless, GL Gallardo, MA Rodriguez… - Chemistry & …, 2018 - Wiley Online Library
Secondary metabolites from the cultures of the dark septate fungal endophyte ( DSE ) Drechslera sp., isolated from the roots of rye grass (Lollium sp.) and cultured under different …
Number of citations: 21 onlinelibrary.wiley.com
A Triastuti, M Vansteelandt, F Barakat… - Chemistry & …, 2019 - Wiley Online Library
… These compounds were identified as 3-hydroxyvalproic acid and 4-hydroxyvalproic acid … In our study, we detected an ion at m/z 161.12 that may correlate with 3-hydroxyvalproic acid or …
Number of citations: 24 onlinelibrary.wiley.com
R Libert, JP Draye, F Van Hoof… - Biological mass …, 1991 - Wiley Online Library
… derivatives of 3hydroxyvalproic acid and 3-ketovalproic acid in its enol form (two peaks). … 3-ketovalproic acid di-TMS, 3-hydroxyvalproic acid di-TMS and the two unidentified peaks. …
Number of citations: 13 onlinelibrary.wiley.com
NA Shnayder, VV Grechkina, AK Khasanova… - Metabolites, 2023 - mdpi.com
Valproic acid (VPA) and its salts are psychotropic drugs that are widely used in neurological diseases (epilepsy, neuropathic pain, migraine, etc.) and psychiatric disorders (…
Number of citations: 10 www.mdpi.com
MFB Silva, JPN Ruiter, L IJlst, P Allers, HJ ten Brink… - Analytical …, 2001 - Elsevier
… The combined extracts were washed with brine, dried with magnesium sulfate, filtered, and concentrated in vacuum to give 3-hydroxyvalproic acid as a virtually colorless oil (0.7 g). The …
Number of citations: 48 www.sciencedirect.com
FMC Besag, D Berry - Drug Safety, 2006 - Springer
… Valproic acid is extensively metabolised, mainly by oxidation, to a number of metabolites including 3-oxovalproic acid, 2-propylglutaric acid, 3-hydroxyvalproic acid, 4-hydroxyvalproic …
Number of citations: 99 link.springer.com

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